N-Acetyl-D-talosamine-18O,d3
Description
N-Acetyl-D-talosamine-18O,d3 (systematic name: 2-[Me-2H3;18O]acetamido-2-deoxy-D-talose) is an isotopically labeled derivative of N-acetyl-D-talosamine. This compound incorporates deuterium (d3) at the methyl group of the acetyl moiety and an oxygen-18 (18O) isotope in the acetamido functional group. Structurally, D-talosamine is a 2-amino-2-deoxy derivative of D-talose, a hexose sugar with hydroxyl group configurations distinct from its epimers (e.g., D-galactosamine or D-glucosamine). The isotopic labeling enhances its utility in metabolic tracing, pharmacokinetic studies, and nuclear magnetic resonance (NMR) spectroscopy, where isotopic substitution minimizes signal interference .
Properties
Molecular Formula |
C8H15NO6 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2,2,2-trideuterio-N-[(2S,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8+/m1/s1/i1D3,12+2 |
InChI Key |
MBLBDJOUHNCFQT-NDWXWZHXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=[18O])N[C@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-talosamine-18O,d3 typically involves the acetylation of D-talosamine. The reaction conditions often include the use of acetic anhydride in the presence of a base such as pyridine. The incorporation of the 18O isotope and deuterium labeling can be achieved through specific isotopic enrichment techniques during the synthesis process .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized use in research. the production process would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with additional steps for purification and quality control to ensure the isotopic labeling is consistent and accurate .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-D-talosamine-18O,d3 can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups.
Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.
Substitution: This reaction can replace the acetyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-Acetyl-D-talose, while reduction can regenerate N-Acetyl-D-talosamine .
Scientific Research Applications
N-Acetyl-D-talosamine-18O,d3 has several applications in scientific research:
Chemistry: Used as a labeled compound in tracer studies to understand reaction mechanisms and pathways.
Biology: Utilized in metabolic studies to track the incorporation and transformation of sugars in biological systems.
Medicine: Investigated for its potential role in glycosylation processes and its impact on various diseases.
Mechanism of Action
The mechanism of action of N-Acetyl-D-talosamine-18O,d3 involves its incorporation into biochemical pathways where it can act as a substrate or inhibitor. The molecular targets include enzymes involved in glycosylation and metabolic processes. The pathways affected by this compound can provide insights into the regulation of sugar metabolism and its implications for health and disease .
Comparison with Similar Compounds
Isotopically Labeled Structural Analogs
(a) N-Acetyl-D-galactosamine-d3
- Molecular Formula: C8H12D3NO5
- Molecular Weight : 224.23 g/mol
- Isotopic Labels : Deuterium (d3) on the acetyl group.
- CAS : 376645-66-8
- Applications : Used in glycobiology to study glycosylation pathways and as a tracer in drug delivery systems .
- Key Differences :
(b) N-Acetyl-D-glucosamine
- Molecular Formula: C8H15NO6
- Molecular Weight : 221.21 g/mol
- Isotopic Labels: None (natural abundance).
- CAS : 7512-17-6
- Applications : Widely used in osteoarthritis research and chitosan production.
- Key Differences: Differs from D-talosamine in the configurations of C3 and C4 hydroxyl groups. Non-deuterated form limits utility in tracer studies requiring isotopic differentiation .
Isotopically Labeled Non-Structural Analogs
(a) N-Acetyl-d3-DL-alanine-3,3,3-d3
- Molecular Formula: C5H5D6NO3
- Molecular Weight : 137.16 g/mol
- Isotopic Labels : Deuterium (d3) on the methyl and acetyl groups.
- CAS : 49148-40
- Applications : Used in protein structure analysis and metabolic studies.
- Key Differences: An amino acid derivative, lacking the carbohydrate backbone of talosamine.
Data Table: Comparative Analysis
| Compound | Molecular Formula | Molecular Weight (g/mol) | Isotopic Labels | CAS Number | Key Applications |
|---|---|---|---|---|---|
| This compound | C8H12D3NO6 | 223.20 | d3, 18O | Not specified | Metabolic tracing, NMR |
| N-Acetyl-D-galactosamine-d3 | C8H12D3NO5 | 224.23 | d3 | 376645-66-8 | Drug delivery studies |
| N-Acetyl-D-glucosamine | C8H15NO6 | 221.21 | None | 7512-17-6 | Osteoarthritis research |
| N-Acetyl-d3-DL-alanine-d3 | C5H5D6NO3 | 137.16 | d6 | 49148-40 | Protein structure analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
